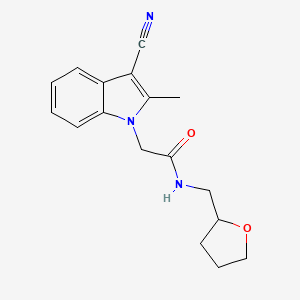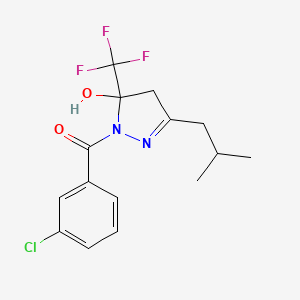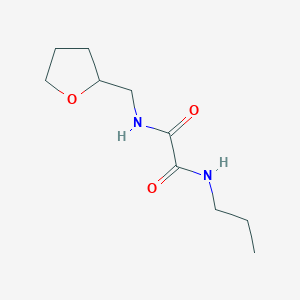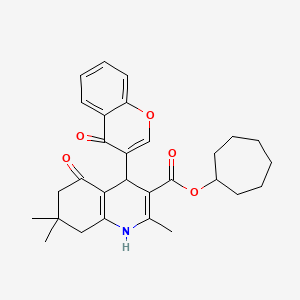![molecular formula C17H16ClNO B3983268 1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, also known as Clomiphene or Clomid, is a non-steroidal fertility drug that is widely used in the treatment of infertility in women. Clomiphene has a unique chemical structure that makes it an effective ovulation-inducing agent. The purpose of
Mécanisme D'action
1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland. This results in the inhibition of the negative feedback mechanism that regulates the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). The inhibition of the negative feedback mechanism leads to an increase in the secretion of FSH and LH, which stimulates the growth and maturation of ovarian follicles, leading to ovulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the secretion of FSH and LH, which stimulates the growth and maturation of ovarian follicles. This compound also increases the production of cervical mucus, which facilitates the transport of sperm to the egg. Additionally, this compound has been shown to have anti-estrogenic effects on the endometrium, which can reduce the risk of endometrial cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has several advantages and limitations when used in lab experiments. One advantage is that it is a non-steroidal drug, which means that it does not have the same side effects as other fertility drugs. This compound is also relatively inexpensive and easy to administer. However, one limitation is that it can interfere with the measurement of estradiol levels, which can complicate the interpretation of lab results.
Orientations Futures
There are several future directions for the use of 1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one in the treatment of infertility. One direction is the use of this compound in combination with other fertility drugs to improve the success rates of IVF. Another direction is the use of this compound in the treatment of male infertility. This compound has been shown to increase testosterone levels in men, which can improve sperm production and motility. Finally, there is a need for further research into the long-term safety and efficacy of this compound in the treatment of infertility.
Conclusion:
In conclusion, this compound is a non-steroidal fertility drug that is widely used in the treatment of infertility in women. It has a unique chemical structure that makes it an effective ovulation-inducing agent. This compound works by binding to the estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in the secretion of FSH and LH, which stimulates the growth and maturation of ovarian follicles, leading to ovulation. This compound has several advantages and limitations when used in lab experiments, and there are several future directions for its use in the treatment of infertility.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been extensively studied for its clinical efficacy in the treatment of infertility in women. It is commonly used in patients with polycystic ovary syndrome (PCOS), anovulation, and unexplained infertility. This compound is also used in assisted reproductive technology (ART) to induce ovulation in women undergoing in vitro fertilization (IVF) treatment.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-5-3-4-6-16(12)19-13(2)11-17(20)14-7-9-15(18)10-8-14/h3-11,19H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIXUVZOQOKRB-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3983188.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3983199.png)



![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)


![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)
![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)
![ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)
